![molecular formula C17H19N3O3 B5291184 N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)
N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide
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Overview
Description
N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, also known as EPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. EPN is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 368.4 g/mol.
Mechanism of Action
The mechanism of action of N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide is not fully understood, but it is believed to involve inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to exhibit cytotoxic effects on cancer cells, both in vitro and in vivo. N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide is its potential as a cancer therapy agent, due to its selective cytotoxicity towards cancer cells. N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide also has potential applications as a drug delivery vehicle and imaging agent. However, N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity towards normal cells at high concentrations.
Future Directions
There are several future directions for research on N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. One potential direction is the development of N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide-based drug delivery systems for targeted cancer therapy. Another potential direction is the optimization of N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide and its potential applications in other biomedical fields.
Synthesis Methods
The synthesis of N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide involves the condensation reaction between 2-ethoxyaniline and 2-nitrobenzoyl chloride, followed by reduction of the resulting compound with sodium borohydride. The final product is obtained by acetylation of the amine group using acetic anhydride. The overall reaction scheme is shown below:
Scientific Research Applications
N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential applications in various biomedical fields, including cancer therapy, drug delivery, and imaging. N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been used as a drug delivery vehicle for various drugs, including doxorubicin and paclitaxel. N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been used as a fluorescent probe for imaging of cancer cells.
properties
IUPAC Name |
N-[3-[(2-ethoxyphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-23-16-10-5-4-9-15(16)20-17(22)19-14-8-6-7-13(11-14)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGWNMNTRIRWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797055 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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